molecular formula C7H16ClN B1396032 2,4-Dimethylpiperidine hydrochloride CAS No. 91846-47-8

2,4-Dimethylpiperidine hydrochloride

Cat. No.: B1396032
CAS No.: 91846-47-8
M. Wt: 149.66 g/mol
InChI Key: ZNWYEICTMCDWMH-UHFFFAOYSA-N
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Description

2,4-Dimethylpiperidine hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidines are widely used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties . This compound, specifically, is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,4-dimethylpyridine in the presence of a suitable catalyst, such as palladium or rhodium . The reaction is carried out under high pressure and temperature to ensure complete conversion to the piperidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalytic systems and automated control processes ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Drug Development: 2,4-DMPHCl serves as a scaffold for the development of new drugs targeting the central nervous system. Its derivatives have shown potential in modulating neurotransmission and inhibiting enzymes related to various diseases.
    • Pharmacological Studies: Research indicates that it may possess analgesic and anxiolytic properties by interacting with neurotransmitter systems.
  • Organic Synthesis:
    • Building Block: It is used as a precursor for synthesizing complex organic molecules due to its reactivity. This includes the synthesis of biologically active compounds and agrochemicals.
    • Stereoselective Synthesis: It plays a crucial role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable in medicinal chemistry.
  • Analytical Chemistry:
    • Reference Standard: 2,4-DMPHCl is utilized as a reference standard in analytical techniques for identifying and quantifying unknown compounds in various samples.

Case Studies

Study Objective Findings
Mollet et al., 2011Stereoselective synthesis using 2,4-DMPHClDemonstrated successful preparation of new piperidine derivatives through ring transformation processes.
Okubo et al., 2013Semiconducting properties of dimethylpiperidine derivativesFound that dimethylpiperidine dithiocarbamate ligands formed a mixed-valence Cu(I)-Cu(II) coordination polymer with semiconducting behavior.
Chang et al., 2011Binding protein identificationIdentified prohibitin as a strong binding protein for anti-resorptive compounds related to dimethylpiperidine derivatives.

Industrial Applications

  • Agrochemicals Production: The compound is employed in the formulation of various agrochemicals due to its chemical properties.
  • Material Science: Its derivatives have been investigated for applications in electronic devices due to their semiconducting properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylpiperidine hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields of research and industry .

Biological Activity

2,4-Dimethylpiperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H15N·HCl
  • Molecular Weight : 143.67 g/mol
  • Structure : The compound features two methyl groups attached to the piperidine ring at the 2 and 4 positions, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound's stereochemistry allows it to fit into active sites of these targets, modulating their activity. Common mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, which is crucial for the treatment of neurological disorders.
  • Receptor Binding : The compound can mimic natural neurotransmitters, potentially influencing pathways related to mood regulation and cognitive function.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Neurological Disorders :
    • Alzheimer’s Disease : The compound has been explored for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling which is beneficial in Alzheimer’s treatment .
    • Parkinson’s Disease : Similar mechanisms may apply to Parkinson’s disease, where dopaminergic signaling is compromised.
  • Anticancer Activity :
    • Some studies have indicated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,4-dimethylpiperidine have shown promise in inducing apoptosis in tumor cells .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that derivatives of piperidine can exhibit antimicrobial activity against a range of pathogens, including resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurological EffectsAChE inhibition leading to improved cognitive function
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialActivity against E. coli and MRSA

Case Study: Anticancer Activity

A study published in MDPI demonstrated that piperidine derivatives possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The research highlighted that modifications in the piperidine structure could enhance cytotoxicity against specific cancer types .

Case Study: Neurological Applications

In a separate investigation focusing on Alzheimer’s disease treatment, researchers found that compounds similar to this compound effectively inhibited AChE activity in vitro. This inhibition correlated with increased levels of acetylcholine in neuronal cultures, suggesting a potential therapeutic pathway for cognitive enhancement .

Properties

IUPAC Name

2,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWYEICTMCDWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705266
Record name 2,4-Dimethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91846-47-8
Record name 2,4-Dimethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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